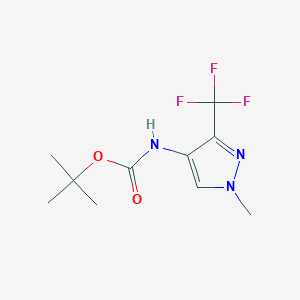
tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylation is a common process in organic chemistry that introduces a trifluoromethyl group into an organic compound . The tert-butyl group could potentially be introduced through a reaction with isobutene .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms), a carbamate group (NH2COO-), and a trifluoromethyl group (CF3) attached to the pyrazole ring. The tert-butyl group (C(CH3)3) would be attached to the carbamate group .Chemical Reactions Analysis
The trifluoromethyl group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The carbamate group can participate in reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with a trifluoromethyl group often exhibit increased stability and lipophilicity .Scientific Research Applications
Molecular Structure and Interactions
Tert-butyl carbamate derivatives exhibit interesting molecular structures and interactions, particularly in the context of hydrogen bonding and crystal packing. Das et al. (2016) synthesized carbamate derivatives and analyzed their crystal structures, revealing an interplay of hydrogen bonds forming three-dimensional architectures. The study highlighted the pseudo-symmetry and motifs generated through hydrogen bonding, suggesting potential applications in crystal engineering and design (Das et al., 2016).
Synthesis and Regioselectivity
Martins et al. (2012) investigated the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the influence of reaction media on regioselectivity. The study offers insights into optimizing synthetic routes for tert-butyl carbamate derivatives, which could be crucial for their application in medicinal chemistry and material science (Martins et al., 2012).
Cognitive Enhancement Properties
A derivative, identified for its selective agonist properties at the GABA(A) alpha5 receptors, shows potential for cognitive enhancement. This property could lead to the development of new therapeutic agents for treating cognitive disorders (Chambers et al., 2004).
Cycloaddition Reactions
The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in cycloaddition reactions has been explored, demonstrating the formation of pyrazole derivatives through regioselective processes. This study provides valuable information for the development of new synthetic methodologies in organic chemistry (González et al., 2013).
Antitumor Activity
Research into the synthesis of novel benzimidazoles derivatives, including tert-butyl carbamate, has shown promising antitumor activity. This suggests potential applications in developing new anticancer drugs, highlighting the importance of tert-butyl carbamate derivatives in pharmaceutical research (Abonía et al., 2011).
Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
The multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the versatility of tert-butyl carbamate derivatives in synthesizing fluorinated compounds. Such compounds are valuable in material science and pharmaceuticals due to their unique properties (Iminov et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-6-5-16(4)15-7(6)10(11,12)13/h5H,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMALWSIUMOAOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2672003.png)
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)
![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)
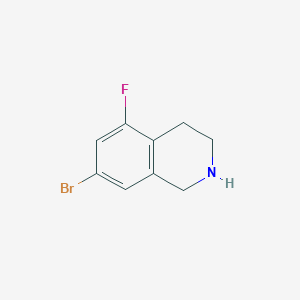
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2672009.png)
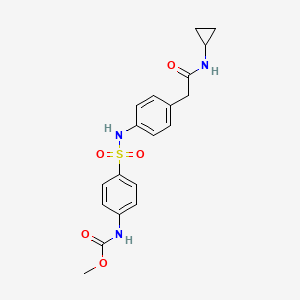
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
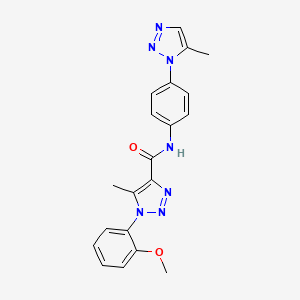

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)
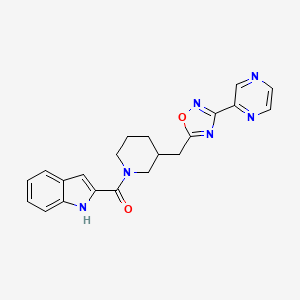
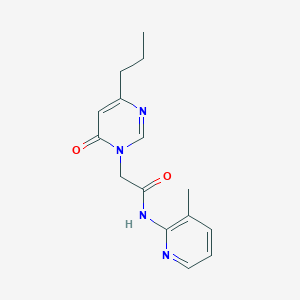
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)
